Cas no 2171814-01-8 (3-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}pyrrolidin-2-yl)propanoic acid)

3-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}pyrrolidin-2-yl)propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a pyrrolidine ring and a propanoic acid moiety, enhancing conformational flexibility and enabling precise modifications in peptide design. The Fmoc group ensures orthogonal protection compatibility with solid-phase peptide synthesis (SPPS), facilitating efficient deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained scaffolds or branched architectures into peptide sequences, supporting advanced research in medicinal chemistry and bioconjugation. Its high purity and stability make it suitable for automated synthesis platforms, ensuring reliable performance in complex peptide assembly.
3-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}pyrrolidin-2-yl)propanoic acid structure
2171814-01-8 structure
商品名:3-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}pyrrolidin-2-yl)propanoic acid
CAS番号:2171814-01-8
MF:C27H32N2O5
メガワット:464.553387641907
CID:6394990
PubChem ID:165811484

3-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}pyrrolidin-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}pyrrolidin-2-yl)propanoic acid
    • EN300-1480478
    • 2171814-01-8
    • 3-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}pyrrolidin-2-yl)propanoic acid
    • インチ: 1S/C27H32N2O5/c1-2-18(26(32)29-15-7-8-19(29)13-14-25(30)31)16-28-27(33)34-17-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,18-19,24H,2,7-8,13-17H2,1H3,(H,28,33)(H,30,31)
    • InChIKey: ACIBBRJZNHSZMG-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)CC)N1CCCC1CCC(=O)O

計算された属性

  • せいみつぶんしりょう: 464.23112213g/mol
  • どういたいしつりょう: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 10
  • 複雑さ: 706
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 95.9Ų

3-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}pyrrolidin-2-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1480478-500mg
3-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}pyrrolidin-2-yl)propanoic acid
2171814-01-8
500mg
$3233.0 2023-09-28
Enamine
EN300-1480478-0.1g
3-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}pyrrolidin-2-yl)propanoic acid
2171814-01-8
0.1g
$2963.0 2023-06-06
Enamine
EN300-1480478-2500mg
3-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}pyrrolidin-2-yl)propanoic acid
2171814-01-8
2500mg
$6602.0 2023-09-28
Enamine
EN300-1480478-1.0g
3-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}pyrrolidin-2-yl)propanoic acid
2171814-01-8
1g
$3368.0 2023-06-06
Enamine
EN300-1480478-10.0g
3-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}pyrrolidin-2-yl)propanoic acid
2171814-01-8
10g
$14487.0 2023-06-06
Enamine
EN300-1480478-50mg
3-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}pyrrolidin-2-yl)propanoic acid
2171814-01-8
50mg
$2829.0 2023-09-28
Enamine
EN300-1480478-250mg
3-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}pyrrolidin-2-yl)propanoic acid
2171814-01-8
250mg
$3099.0 2023-09-28
Enamine
EN300-1480478-2.5g
3-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}pyrrolidin-2-yl)propanoic acid
2171814-01-8
2.5g
$6602.0 2023-06-06
Enamine
EN300-1480478-0.25g
3-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}pyrrolidin-2-yl)propanoic acid
2171814-01-8
0.25g
$3099.0 2023-06-06
Enamine
EN300-1480478-0.5g
3-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}pyrrolidin-2-yl)propanoic acid
2171814-01-8
0.5g
$3233.0 2023-06-06

3-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}pyrrolidin-2-yl)propanoic acid 関連文献

3-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}pyrrolidin-2-yl)propanoic acidに関する追加情報

3-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}pyrrolidin-2-yl)propanoic acid (CAS No. 2171814-01-8): An Overview

3-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}pyrrolidin-2-yl)propanoic acid (CAS No. 2171814-01-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-L-Leucine-Pyrrolidine-3-carboxylic acid, is a valuable intermediate in the synthesis of various bioactive molecules and therapeutic agents. Its unique structure and functional groups make it a versatile building block for the development of novel drugs and biologics.

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to prevent premature reactions and ensure the sequential addition of amino acids. The presence of the Fmoc group allows for precise control over the reactivity of the amino group, making it an essential component in the synthesis of complex peptides and proteins. Additionally, the pyrrolidine ring and the propanoic acid moiety contribute to the compound's overall stability and solubility, which are critical factors in drug development.

Recent studies have highlighted the potential applications of 3-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}pyrrolidin-2-yl)propanoic acid in various therapeutic areas. For instance, researchers at the University of California, San Francisco, have demonstrated its utility in the synthesis of peptides that target G protein-coupled receptors (GPCRs), which are key targets for many drugs used in treating cardiovascular diseases, neurological disorders, and metabolic conditions. The ability to fine-tune the structure of these peptides using this compound has led to the development of more potent and selective ligands with improved pharmacological properties.

In another study published in the Journal of Medicinal Chemistry, scientists at Harvard University explored the use of this compound in the synthesis of small molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often dysregulated in diseases such as cancer and autoimmune disorders. The unique structural features of 3-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}pyrrolidin-2-yl)propanoic acid allow it to effectively disrupt specific PPIs, leading to potential new therapeutic strategies for these challenging diseases.

The synthetic versatility of this compound has also been leveraged in the development of prodrugs. Prodrugs are inactive precursors that are converted into active drugs within the body, often through enzymatic processes. The Fmoc group can be selectively cleaved under specific conditions, releasing the active drug moiety at the desired site of action. This approach has been particularly useful in improving the pharmacokinetic properties and reducing side effects associated with traditional drug delivery methods.

Beyond its applications in drug discovery, 3-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}pyrrolidin-2-yl)propanoic acid has also found use in diagnostic imaging agents. Researchers at Stanford University have developed novel imaging probes using this compound as a key building block. These probes have shown promise in non-invasive imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI), enabling more accurate diagnosis and monitoring of diseases.

The safety profile of this compound is another important consideration for its widespread use. Extensive toxicity studies have shown that it is generally well-tolerated when used as an intermediate or final product. However, as with any chemical reagent, proper handling and storage protocols should be followed to ensure safety and maintain its integrity.

In conclusion, 3-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}pyrrolidin-2-yl)propanoic acid (CAS No. 2171814-01-8) is a versatile and valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an ideal candidate for the synthesis of bioactive molecules, therapeutic agents, and diagnostic imaging probes. As research continues to advance, it is likely that new and innovative uses for this compound will be discovered, further expanding its impact on human health and well-being.

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd